Benzenepropanoic acid, 4-hydroxy-3-nitro-, methyl ester
Description
Benzenepropanoic acid, 4-hydroxy-3-nitro-, methyl ester (C₁₀H₁₁NO₅) is a substituted aromatic ester characterized by a benzene ring with a hydroxyl group (-OH) at the para (4th) position, a nitro group (-NO₂) at the meta (3rd) position, and a methyl ester moiety attached to a propanoic acid chain.
Properties
IUPAC Name |
methyl 3-(4-hydroxy-3-nitrophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-16-10(13)5-3-7-2-4-9(12)8(6-7)11(14)15/h2,4,6,12H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEYJBZKSVHMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC(=C(C=C1)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of Benzenepropanoic acid, 4-hydroxy-3-nitro-, methyl ester typically begins with benzenepropanoic acid derivatives.
Hydroxylation: The hydroxyl group at the 4-position can be introduced via hydroxylation reactions, often using hydrogen peroxide or other oxidizing agents.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones, hydroxyquinones.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits potential therapeutic properties due to its ability to inhibit specific enzymes, making it a candidate for drug development. Its structural characteristics allow it to interact with biological macromolecules, modulating enzyme activity or receptor interactions. This makes it particularly interesting in the development of anti-inflammatory and analgesic medications .
Case Study: Enzyme Inhibition
Research indicates that Benzenepropanoic acid, 4-hydroxy-3-nitro-, methyl ester can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief, similar to non-steroidal anti-inflammatory drugs (NSAIDs). Further studies are needed to elucidate its efficacy and safety profiles in clinical settings.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions, making it valuable in synthesizing pharmaceuticals and agrochemicals .
Table: Comparison of Similar Compounds
| Compound Name | Key Features | Applications |
|---|---|---|
| Benzenepropanoic acid, 4-hydroxy-, methyl ester | Lacks nitro group | Used in simpler organic syntheses |
| Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-, methyl ester | Contains bulky tert-butyl groups | Alters steric properties for specific reactions |
| Methyl 4-hydroxybenzoate | Simpler structure | Commonly used as a preservative |
Material Science
In materials science, Benzenepropanoic acid derivatives are utilized as antioxidants and thermal stabilizers in plastics. They help enhance the durability and longevity of materials used in various applications including automotive parts and insulation materials .
Industrial Application Example
In Canada, derivatives of Benzenepropanoic acid have been assessed for their use as thermal stabilizers in wire and cable insulation. Their ability to prevent degradation under heat contributes to safer and more reliable products .
Environmental Considerations
While this compound has beneficial applications, its environmental impact has been evaluated through screening assessments. These assessments indicate that while the compound may persist in the environment, it is not expected to accumulate significantly in organisms or pose a high risk to human health at current exposure levels .
Mechanism of Action
The mechanism by which Benzenepropanoic acid, 4-hydroxy-3-nitro-, methyl ester exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of benzenepropanoic acid esters, their molecular properties, and reported bioactivities:
Structural and Functional Insights
Electron-Donating vs. Electron-Withdrawing Groups: The 3,5-di-tert-butyl-4-hydroxy derivative’s tert-butyl groups enhance steric hindrance and radical-scavenging capacity, contributing to its antioxidant activity .
Ester Chain Modifications :
- Replacing the methyl ester with a pentyl ester (as in 4-hydroxy-3-methoxy-pentyl ester) increases hydrophobicity, which may improve membrane permeability and neuroprotective efficacy .
Pharmacological Potential: The 3,5-di-tert-butyl-4-hydroxy compound exhibits antifungal activity against plant pathogens, likely due to membrane disruption via hydrophobic interactions . The absence of bulky substituents in the 4-hydroxy-3-nitro variant could shift its mechanism toward nitroreductase-mediated cytotoxicity, a common feature in nitroaromatic drugs.
Biological Activity
Benzenepropanoic acid, 4-hydroxy-3-nitro-, methyl ester (CAS No. 179103-68-5) is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxyl group at the 4-position and a nitro group at the 3-position on the aromatic ring, along with a methyl ester functional group. Its molecular formula is C10H11NO5. The unique combination of these functional groups contributes to its biological activity.
The biological effects of this compound are primarily attributed to its interactions with specific molecular targets. The nitro group is known to participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological macromolecules, modulating enzyme activity and receptor interactions.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of various enzymes, which can influence metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.
- Antioxidant Properties : The compound may also act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria in vitro. The minimal inhibitory concentration (MIC) values for various strains are currently being investigated to establish its efficacy more conclusively.
Case Studies
- Antimicrobial Efficacy : In a study examining various bioactive compounds, Benzenepropanoic acid derivatives were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited promising antimicrobial effects, warranting further exploration into their mechanisms .
- Enzyme Inhibition Studies : A separate investigation focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results demonstrated that it could effectively inhibit α-glucosidase activity, which is crucial for carbohydrate metabolism .
Research Applications
This compound has potential applications in several fields:
| Field | Applications |
|---|---|
| Pharmaceuticals | Development of new antimicrobial agents |
| Biochemistry | Study of enzyme inhibition mechanisms |
| Agriculture | Potential use as a biopesticide due to its antimicrobial properties |
| Materials Science | Synthesis of specialty polymers and dyes |
Q & A
Q. How does substituent steric hindrance affect crystallization?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
